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molecular formula C7H10O B1267762 Bicyclo[4.1.0]heptan-2-one CAS No. 5771-58-4

Bicyclo[4.1.0]heptan-2-one

Cat. No. B1267762
M. Wt: 110.15 g/mol
InChI Key: CINFRRXNDRBHMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08802728B2

Procedure details

Add dropwise bicyclo[4.1.0]heptan-2-one (43.3 g, 0.393 mol) in dry THF (50 mL) to a solution of LDA (237 mL, 0.472 mol) in THF (500 mL). Stir the reaction mixture for 30 min and then add dropwise TMSCl (64.2 g, 0.59 mol) to the reaction mixture. Stir the resultant solution for additional 1 hour. Pour the mixture into ice water (92 mL) and extract the aqueous mixture with EtOAc (100 mL×3). The combined organic layers are washed with brine, dried over MgSO4, filtered and concentrated in vacuo to afford crude (bicyclo[4.1.0]hept-2-en-2-yloxy)-trimethyl-silane (68.0 g, 95.0%) as yellowish oil, MS (m/z): 181 (M−1).
Quantity
43.3 g
Type
reactant
Reaction Step One
Name
Quantity
237 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
64.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
92 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:7][CH:6]1[CH2:5][CH2:4][CH2:3][C:2]2=[O:8].[Li+].CC([N-]C(C)C)C.[CH3:17][Si:18](Cl)([CH3:20])[CH3:19]>C1COCC1>[CH:1]12[CH2:7][CH:6]1[CH2:5][CH2:4][CH:3]=[C:2]2[O:8][Si:18]([CH3:20])([CH3:19])[CH3:17] |f:1.2|

Inputs

Step One
Name
Quantity
43.3 g
Type
reactant
Smiles
C12C(CCCC2C1)=O
Name
Quantity
237 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
64.2 g
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
ice water
Quantity
92 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
Stir the reaction mixture for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract the aqueous mixture with EtOAc (100 mL×3)
WASH
Type
WASH
Details
The combined organic layers are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C12C(=CCCC2C1)O[Si](C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 68 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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